molecular formula C18H19N5O2 B5576951 5-amino-N-(2-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5576951
M. Wt: 337.4 g/mol
InChI Key: PIAXSHGAKHHVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • This compound has been involved in the synthesis of new derivatives with potential antimicrobial activities. Studies like those conducted by Bektaş et al. (2010) have explored the synthesis of various 1,2,4-triazole derivatives, demonstrating their applications in creating compounds with good to moderate antimicrobial activities against different microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anti-Influenza Virus Activity

  • Research by Hebishy, Salama, & Elgemeie (2020) has highlighted a new synthesis route for benzamide-based 5-aminopyrazoles and related derivatives, showing remarkable antiavian influenza virus activity. This underscores the potential of such compounds in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Cytotoxicity Against Cancer Cells

  • The compound's derivatives have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, as investigated by Hassan, Hafez, & Osman (2014). This research contributes to the understanding of these compounds' potential applications in cancer treatment (Hassan, Hafez, & Osman, 2014).

HIV-1 Inhibitor Potential

  • The synthesis of triazenopyrazole derivatives, including those based on the 5-amino-1,2,3-triazole scaffold, has shown potential as inhibitors of HIV-1. Research by Larsen et al. (1999) demonstrates the biological activity of these compounds against HIV-1, highlighting their therapeutic potential in this area (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Peptidomimetics and Biologically Active Compounds

  • The compound has been utilized in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. Ferrini et al. (2015) developed a protocol for the synthesis of a protected version of this triazole amino acid, which can be used in creating triazole-containing dipeptides and inhibitors for HSP90 (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Corrosion Inhibition

Properties

IUPAC Name

5-amino-N-(2-ethoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-15-10-5-4-9-14(15)20-18(24)16-17(19)23(22-21-16)13-8-6-7-12(2)11-13/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAXSHGAKHHVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.